

Application of 6-Bromo-3-fluoropyridine-2-carbaldehyde in Agrochemical Synthesis

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Compound of Interest

Compound Name: 6-Bromo-3-fluoropyridine-2-carbaldehyde

Cat. No.: B1286017

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Introduction

6-Bromo-3-fluoropyridine-2-carbaldehyde is a key heterocyclic building block utilized in the synthesis of various agrochemicals, particularly a class of synthetic auxin herbicides. Its specific arrangement of bromo, fluoro, and carbaldehyde functional groups on the pyridine ring allows for targeted chemical modifications, leading to the creation of potent and selective herbicides. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of the herbicide Halauxifen-methyl.

Agrochemical Target: Halauxifen-methyl

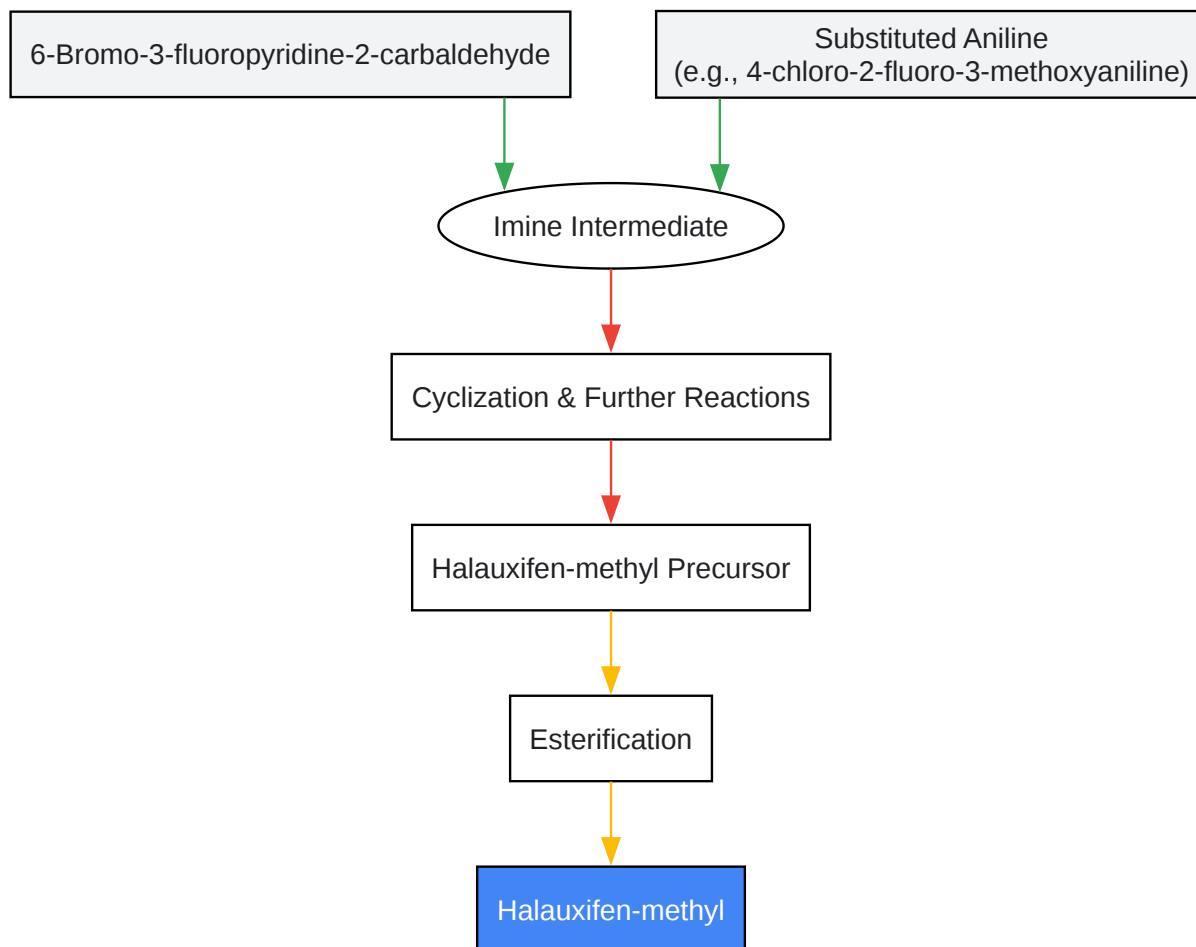
Halauxifen-methyl is a post-emergence herbicide used for the control of broadleaf weeds in cereal crops. It belongs to the arylpicolinate class of herbicides, which act as synthetic auxins, disrupting normal plant growth processes. The synthesis of Halauxifen-methyl relies on the strategic use of **6-Bromo-3-fluoropyridine-2-carbaldehyde** as a starting material for constructing the core pyridine structure of the final product.

Synthetic Pathway Overview

The synthesis of Halauxifen-methyl from **6-Bromo-3-fluoropyridine-2-carbaldehyde** involves a multi-step process. A crucial step is the formation of an imine intermediate through the condensation of the aldehyde with a substituted aniline, followed by a series of transformations including cyclization and functional group manipulations to yield the final herbicidal molecule.

While a direct, one-pot conversion from **6-Bromo-3-fluoropyridine-2-carbaldehyde** to Halauxifen-methyl is not documented, the following sections will detail the synthesis of a key precursor derived from this aldehyde.

Diagram of the General Synthetic Approach



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Caption: General synthetic workflow from the starting aldehyde to Halauxifen-methyl.

Experimental Protocols

Protocol 1: Synthesis of an Imine Intermediate

This protocol describes the condensation reaction between **6-Bromo-3-fluoropyridine-2-carbaldehyde** and a substituted aniline to form a Schiff base (imine), a critical step in the synthesis of pyridine-based agrochemicals.

Materials:

Reagent	CAS Number	Molecular Weight (g/mol)	Quantity	Moles
6-Bromo-3-fluoropyridine-2-carbaldehyde	885267-36-7	204.00	1.0 g	4.9 mmol
4-chloro-2-fluoro-3-methoxyaniline	Not available	175.59	0.86 g	4.9 mmol
Toluene	108-88-3	92.14	20 mL	-
p-Toluenesulfonic acid monohydrate	6192-52-5	190.22	0.09 g	0.49 mmol

Procedure:

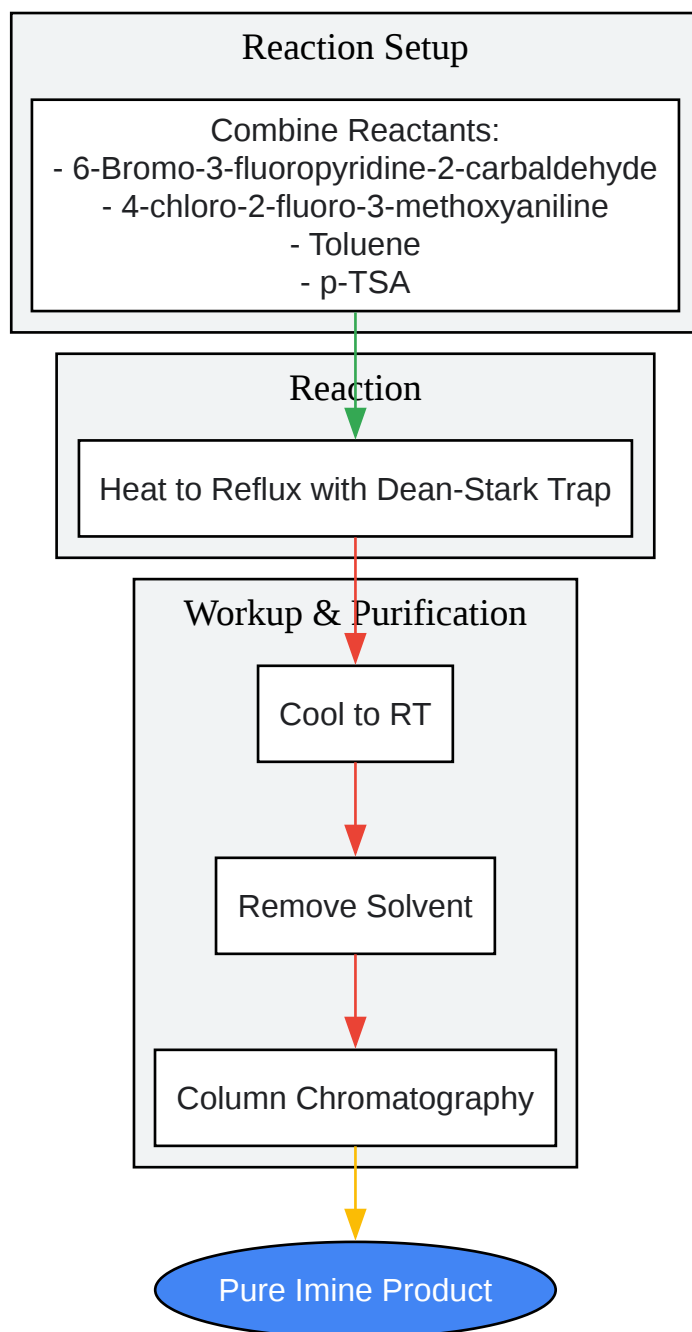
- To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add **6-Bromo-3-fluoropyridine-2-carbaldehyde** (1.0 g, 4.9 mmol), 4-chloro-2-fluoro-3-methoxyaniline (0.86 g, 4.9 mmol), and toluene (20 mL).
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.09 g, 0.49 mmol).
- Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Once the reaction is complete, cool the mixture to room temperature.

- Remove the solvent under reduced pressure.
- The crude imine product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield and Purity:

Product	Theoretical Yield (g)	Typical Experimental Yield (%)	Purity (%)
Imine Intermediate	1.72	85-95	>95

Diagram of the Imine Formation Workflow



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Caption: Step-by-step workflow for the synthesis of the imine intermediate.

Data Summary

The following table summarizes the key properties of the starting material and the target agrochemical class.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Role in Synthesis
6-Bromo-3-fluoropyridine-2-carbaldehyde	885267-36-7	C ₆ H ₃ BrFNO	204.00	Key starting material for the pyridine core.
Halauxifen-methyl	943831-98-9	C ₁₄ H ₁₁ Cl ₂ FN ₂ O ₃	345.16	Final herbicidal active ingredient.

Conclusion

6-Bromo-3-fluoropyridine-2-carbaldehyde serves as a versatile and essential intermediate in the synthesis of complex agrochemicals like Halauxifen-methyl. The protocols and data presented here provide a foundational understanding for researchers and scientists in the field of agrochemical development, highlighting the importance of this building block in creating next-generation crop protection solutions. Further research into optimizing reaction conditions and exploring novel derivatives can lead to the discovery of even more effective and environmentally benign agrochemicals.

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